6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
Description
6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class It is characterized by its unique structure, which includes an ethyl group at the 6th position, a fluorine atom at the 5th position, and a methoxyphenylmethyl group attached to the nitrogen at the 4th position of the pyrimidine ring
Properties
IUPAC Name |
6-ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-3-12-13(15)14(18-9-17-12)16-8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWTVQDTAHWGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=CC=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine typically involves a multi-step process. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by cyclization.
Introduction of the Fluorine Atom: Fluorination at the 5th position can be achieved using a fluorinating agent such as Selectfluor.
Attachment of the Methoxyphenylmethyl Group: The final step involves the nucleophilic substitution reaction where the methoxyphenylmethyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxyphenylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors by binding to their active sites, thereby altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-5-fluoropyrimidin-4-one: Similar structure but lacks the methoxyphenylmethyl group.
5-Fluoro-6-methylpyrimidin-4-amine: Similar but with a methyl group instead of an ethyl group.
4-Methoxyphenylmethylpyrimidine: Lacks the fluorine and ethyl groups.
Uniqueness
6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
